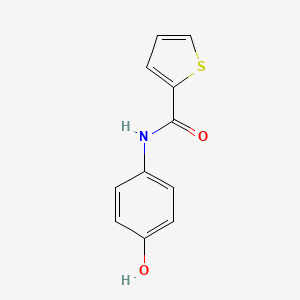

N-(4-hydroxyphenyl)thiophene-2-carboxamide

Description

BenchChem offers high-quality N-(4-hydroxyphenyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-hydroxyphenyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-hydroxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRSNMYZHZKDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393141 | |

| Record name | N-(4-hydroxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98902-53-5 | |

| Record name | N-(4-hydroxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-hydroxyphenyl)thiophene-2-carboxamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-(4-hydroxyphenyl)thiophene-2-carboxamide, a molecule of interest within medicinal chemistry due to the prevalence of the thiophene-2-carboxamide scaffold in biologically active compounds.[1][2][3][4] We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the choice of reagents and conditions, and provide a self-validating protocol designed for reproducibility and success in a research setting.

Strategic Overview: Retrosynthetic Analysis and Mechanistic Rationale

The target molecule, N-(4-hydroxyphenyl)thiophene-2-carboxamide, is an amide. The most logical and efficient synthetic disconnection breaks the amide C-N bond. This retrosynthetic approach reveals two primary synthons: a thiophene-2-carbonyl unit and a 4-aminophenol unit.

Caption: Retrosynthetic analysis of the target molecule.

The most direct implementation of this strategy is the acylation of 4-aminophenol with an activated thiophene-2-carboxylic acid derivative. While modern peptide coupling reagents like EDC or HATU could be employed[5][6], the use of thiophene-2-carbonyl chloride is a robust, high-yielding, and cost-effective classical method.

The mechanism is a nucleophilic acyl substitution. The lone pair of the amino group on 4-aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride leaving group. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Step-by-step experimental workflow diagram.

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (5.45 g, 50.0 mmol, 1.0 equiv.).

-

Dissolution: Add anhydrous dichloromethane (100 mL) and anhydrous pyridine (4.8 mL, 60.0 mmol, 1.2 equiv.). Stir the mixture under a nitrogen atmosphere until all solids dissolve. Rationale: Anhydrous conditions are crucial as the acid chloride will readily hydrolyze with water. Pyridine acts as both a base and a nucleophilic catalyst.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Dissolve thiophene-2-carbonyl chloride (7.33 g, 50.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (20 mL) and add it to an addition funnel. Add the acid chloride solution dropwise to the stirring reaction mixture over 30 minutes. A precipitate (pyridinium hydrochloride) will form. Rationale: Slow, cooled addition controls the exotherm of the reaction, preventing side reactions.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, water (1 x 50 mL), and saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acid. Causality: Each wash removes specific impurities. The acid wash protonates pyridine, making it water-soluble. The base wash ensures all acidic components are removed.

-

Wash with brine (1 x 50 mL) to facilitate separation and begin the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture to afford N-(4-hydroxyphenyl)thiophene-2-carboxamide as a pure solid.

-

Characterization: The final product should be characterized to confirm its identity and purity. [7][8] * Appearance: Off-white to pale yellow solid.

-

¹H NMR (DMSO-d₆): Expect signals around δ 10.0 (s, 1H, -NH), δ 9.3 (s, 1H, -OH), and aromatic protons for the thiophene (δ ~7.0-8.0) and phenyl (δ ~6.7 and 7.5) rings.

-

IR (KBr, cm⁻¹): Expect characteristic peaks around 3300 (O-H stretch), 3100-3300 (N-H stretch), and 1640-1660 (C=O, Amide I band).

-

Mass Spec (ESI+): m/z = 220.04 [M+H]⁺.

-

Safety and Troubleshooting

Safety Precautions:

-

Thiophene-2-carbonyl chloride: Corrosive and a lachrymator. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Troubleshooting Guide:

| Problem | Potential Cause | Suggested Solution |

| Low or No Yield | Wet reagents/solvents; Inactive 4-aminophenol. | Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous solvents. Check purity of starting material. |

| Product is an Oil/Gummy | Impurities present (e.g., residual pyridine or solvent). | Repeat the aqueous work-up washes. Ensure the product is fully dry before attempting recrystallization. Try a different solvent system. |

| Multiple Spots on TLC | Incomplete reaction; Side-product formation. | Extend reaction time. If side products persist, purify via column chromatography (Silica gel, EtOAc/Hexane gradient). |

Conclusion

The synthesis of N-(4-hydroxyphenyl)thiophene-2-carboxamide via acylation with thiophene-2-carbonyl chloride is a reliable and scalable method. By understanding the underlying mechanism and paying close attention to experimental details such as anhydrous conditions and purification, researchers can consistently obtain this valuable chemical scaffold in high purity. This guide provides the necessary technical depth and practical insights for drug development professionals and scientists to successfully implement this protocol.

References

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - N-(4-hydroxyphenyl)thiophene-2-carboxamide (C11H9NO2S) [pubchemlite.lcsb.uni.lu]

- 8. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

A Technical Guide to N-(4-hydroxyphenyl)thiophene-2-carboxamide: Properties, Synthesis, and Therapeutic Potential

Abstract

N-(4-hydroxyphenyl)thiophene-2-carboxamide is a heterocyclic organic compound featuring a central thiophene ring linked to a hydroxyphenyl group via an amide bridge. This scaffold is of significant interest to the drug discovery and medicinal chemistry sectors due to its structural resemblance to motifs found in numerous biologically active agents. Thiophene-2-carboxamide derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antioxidant properties.[1][2][3] The presence of the N-(4-hydroxyphenyl) moiety is particularly noteworthy, as it is a key pharmacophore in many kinase inhibitors, capable of forming critical hydrogen bond interactions within enzyme active sites.[4] This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, analytical characterization methods, and the potential therapeutic applications of this compound, serving as a vital resource for researchers in drug development.

Introduction to Thiophene-2-Carboxamides in Drug Discovery

The thiophene ring is a privileged structure in medicinal chemistry, valued as a bioisostere for phenyl rings, which can improve physicochemical properties and metabolic stability.[5] When functionalized into a thiophene-2-carboxamide scaffold, the resulting derivatives become versatile pharmacophores. The planarity of the thiophene ring and the hydrogen bonding capabilities of the amide linkage enhance binding affinity to various biological receptors.[6] This scaffold is a cornerstone of numerous compounds investigated for therapeutic use, targeting cancer-related proteins like kinases and apoptosis modulators.[6][7] Marketed drugs such as the anticancer agent OSI-930 and the antithrombotic Rivaroxaban contain thiophene carboxamide cores, highlighting the clinical significance of this chemical class.[2] N-(4-hydroxyphenyl)thiophene-2-carboxamide represents a foundational structure within this class, combining the versatile thiophene core with a phenolic group known for its role in targeted therapies.

Molecular Profile of N-(4-hydroxyphenyl)thiophene-2-carboxamide

The fundamental identity and physicochemical properties of the title compound are summarized below. These parameters are critical for predicting its behavior in biological and chemical systems.

Chemical Structure

Caption: 2D Structure of N-(4-hydroxyphenyl)thiophene-2-carboxamide.

Physicochemical Data

The following table summarizes key identifiers and predicted properties for the compound.

| Property | Value | Reference |

| CAS Number | 98902-53-5 | [8] |

| Molecular Formula | C₁₁H₉NO₂S | [9] |

| Molecular Weight | 219.26 g/mol | [9] |

| Monoisotopic Mass | 219.0354 Da | [10] |

| Predicted Boiling Point | 308.2 ± 22.0 °C | [9] |

| Predicted Density | 1.403 ± 0.06 g/cm³ | [9] |

| Predicted pKa | 9.99 ± 0.26 (Phenolic OH) | [8] |

| Predicted XlogP | 2.4 | [10] |

| InChI Key | XBRSNMYZHZKDSW-UHFFFAOYSA-N | [10] |

Synthesis and Purification

The synthesis of N-(4-hydroxyphenyl)thiophene-2-carboxamide is reliably achieved via a standard amide coupling reaction. The following protocol details the acylation of 4-aminophenol with thiophene-2-carbonyl chloride. This method is a cornerstone of N-aryl amide synthesis and is analogous to procedures reported for similar thiophene carboxamide derivatives.[4][6]

Synthetic Workflow

Caption: Reaction scheme for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Expert Insight: This protocol employs an acid chloride intermediate for a highly efficient and rapid acylation. The use of an anhydrous solvent is critical to prevent hydrolysis of the acid chloride, and the base (triethylamine) serves to neutralize the HCl byproduct, driving the reaction to completion.

-

Preparation of Thiophene-2-carbonyl chloride (Intermediate):

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiophene-2-carboxylic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) in excess.

-

Heat the mixture to reflux at 70-80°C for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude thiophene-2-carbonyl chloride is typically used in the next step without further purification.

-

-

Amide Coupling Reaction:

-

In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminophenol (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of the crude thiophene-2-carbonyl chloride (1.05 eq) in anhydrous DCM to the cooled 4-aminophenol solution dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(4-hydroxyphenyl)thiophene-2-carboxamide as a solid.

-

Spectroscopic and Analytical Characterization

Post-synthesis, the identity and purity of the compound must be rigorously validated. A combination of spectroscopic and analytical techniques provides a self-validating system to confirm the molecular structure.

Characterization Workflow

Caption: Standard workflow for analytical characterization.

Representative Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~10.1 (s, 1H, -NH-), ~9.5 (s, 1H, -OH), ~7.9 (dd, 1H, Thiophene-H5), ~7.6 (dd, 1H, Thiophene-H3), ~7.5 (d, 2H, Phenyl-H ortho to NH), ~7.2 (dd, 1H, Thiophene-H4), ~6.8 (d, 2H, Phenyl-H ortho to OH) |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~160 (C=O, amide), ~155 (C-OH), ~140 (Thiophene C2), ~132 (C-NH), ~131 (Thiophene C5), ~129 (Thiophene C3), ~128 (Thiophene C4), ~122 (Phenyl CH), ~115 (Phenyl CH) |

| FTIR | ν (cm⁻¹): ~3300 (O-H stretch, broad), ~3250 (N-H stretch), ~3100 (Aromatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1400-1500 (Aromatic C=C stretch) |

| HRMS (ESI+) | m/z: Calculated for [M+H]⁺ (C₁₁H₁₀NO₂S⁺): 220.0427; Calculated for [M+Na]⁺ (C₁₁H₉NNaO₂S⁺): 242.0246.[10] |

Chemical Reactivity and Stability

N-(4-hydroxyphenyl)thiophene-2-carboxamide possesses three key reactive sites:

-

Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated by a base. It is also a target for O-alkylation or O-acylation reactions, allowing for the synthesis of ether or ester derivatives, which can serve as prodrugs or modulate solubility.

-

Amide Linkage (-CONH-): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

-

Thiophene Ring: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic aromatic substitution reactions, such as halogenation or sulfonation.[5] The reactivity is higher than that of benzene.[5] The C5 position is typically the most reactive site for such substitutions.

The compound should be stored in a cool, dry place, protected from light and strong oxidizing agents to ensure long-term stability.

Potential Biological Significance and Applications

The true value of N-(4-hydroxyphenyl)thiophene-2-carboxamide lies in its potential as a scaffold for drug development. The broader class of thiophene carboxamides has demonstrated significant activity in several key therapeutic areas.

-

Kinase Inhibition: Many small-molecule kinase inhibitors utilize a similar N-aryl amide core. The N-(4-hydroxyphenyl) group is particularly effective as it can act as both a hydrogen bond donor (via the -OH) and acceptor (via the oxygen lone pairs), forming crucial interactions with the hinge region of kinase active sites.[4] Derivatives of this scaffold have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[7]

-

Antibacterial and Antioxidant Activity: Studies on various thiophene-2-carboxamide derivatives have revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Additionally, some analogues exhibit significant antioxidant properties, capable of scavenging free radicals.[1][12] The phenolic -OH group in the title compound may contribute directly to this antioxidant potential.

-

General Cytotoxicity: As a platform for further chemical elaboration, this scaffold is a building block for more complex molecules with antiproliferative effects against various cancer cell lines, including those of the breast, liver, and colon.[6][7]

Conclusion

N-(4-hydroxyphenyl)thiophene-2-carboxamide is a well-defined chemical entity with significant potential as a foundational scaffold in medicinal chemistry. Its straightforward synthesis, combined with the proven therapeutic relevance of the thiophene-2-carboxamide core and the N-hydroxyphenyl pharmacophore, makes it an attractive starting point for the development of novel kinase inhibitors, antibacterial agents, and other targeted therapies. The detailed protocols and characterization data provided in this guide offer researchers a solid framework for synthesizing, validating, and further exploring the biological activities of this promising compound and its future derivatives.

References

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC - NIH. (URL: [Link])

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed. (URL: [Link])

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (URL: [Link])

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central. (URL: [Link])

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - NIH. (URL: [Link])

-

N-(4-hydroxyphenyl)thiophene-2-carboxamide (C11H9NO2S) - PubChemLite. (URL: [Link])

-

Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),... - ResearchGate. (URL: [Link])

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - NIH. (URL: [Link])

-

(PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - ResearchGate. (URL: [Link])

-

Biological Activities of Thiophenes | Encyclopedia MDPI. (URL: [Link])

-

N-(4-hydroxyphenyl)furan-2-carboxamide | C11H9NO3 | CID 747955 - PubChem. (URL: [Link])

-

Synthesis, characterization, and antibacterial activity studies of two Co(II) complexes with 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl] - PubMed Central. (URL: [Link])

-

Synthesis and Characterization of the Novel Thiophene Derivatives - ResearchGate. (URL: [Link])

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (URL: [Link])

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(4-HYDROXYPHENYL)THIOPHENE-2-CARBOXAMIDE | 98902-53-5 [amp.chemicalbook.com]

- 9. N-(4-HYDROXYPHENYL)THIOPHENE-2-CARBOXAMIDE CAS#: 98902-53-5 [m.chemicalbook.com]

- 10. PubChemLite - N-(4-hydroxyphenyl)thiophene-2-carboxamide (C11H9NO2S) [pubchemlite.lcsb.uni.lu]

- 11. journalwjarr.com [journalwjarr.com]

- 12. researchgate.net [researchgate.net]

N-(4-hydroxyphenyl)thiophene-2-carboxamide CAS number 98902-53-5

An In-Depth Technical Guide to N-(4-hydroxyphenyl)thiophene-2-carboxamide (CAS 98902-53-5): A Promising Scaffold in Kinase-Targeted Drug Discovery

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the thiophene carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide focuses on a specific, yet promising, exemplar of this class: N-(4-hydroxyphenyl)thiophene-2-carboxamide (CAS 98902-53-5). While this individual molecule may not be extensively characterized in publicly accessible literature, its structural motifs strongly suggest a compelling potential for therapeutic applications, particularly in the realm of kinase inhibition. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, synthesizing established principles with data-driven insights to illuminate the path for future investigation. We will delve into its chemical properties, plausible synthesis, and its exciting, putative role as a modulator of critical cellular signaling pathways.

Core Molecular Attributes and Physicochemical Profile

N-(4-hydroxyphenyl)thiophene-2-carboxamide is a small molecule characterized by a central thiophene ring linked via an amide bond to a 4-hydroxyphenyl group. This unique arrangement of aromatic and heterocyclic systems underpins its potential for specific and potent biological interactions.

| Property | Value | Source |

| CAS Number | 98902-53-5 | [4][5] |

| Molecular Formula | C₁₁H₉NO₂S | [6][7] |

| Molecular Weight | 219.26 g/mol | [5][6][8] |

| Predicted Boiling Point | 308.2 ± 22.0 °C | [4][6] |

| Predicted Density | 1.403 ± 0.06 g/cm³ | [4][6] |

| Predicted pKa | 9.99 ± 0.26 | [4] |

| XLogP (Predicted) | 2.4 | [7] |

Note: Predicted values are computationally derived and await experimental verification.

The presence of both a hydrogen bond donor (the phenolic hydroxyl and amide N-H) and acceptor (the amide carbonyl and hydroxyl oxygen) groups, combined with its moderate lipophilicity (predicted XLogP of 2.4), suggests that this molecule possesses favorable characteristics for cell permeability and target engagement.[7]

Synthesis and Characterization: A Proposed Route

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of N-(4-hydroxyphenyl)thiophene-2-carboxamide.

Detailed Experimental Protocol (Hypothetical)

-

Activation of Thiophene-2-carboxylic Acid: To a solution of thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to form the activated ester. The rationale for using a coupling agent is to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the subsequent nucleophilic attack by the amine.

-

Amide Bond Formation: To the solution containing the activated ester, add 4-aminophenol (1.0 eq). The reaction mixture is then stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 1M HCl) to remove unreacted amine and excess coupling agents, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized N-(4-hydroxyphenyl)thiophene-2-carboxamide would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide bond and the O-H stretch of the phenol.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Pharmacological Profile: A Putative TAK1 Inhibitor

The thiophene carboxamide scaffold is prevalent in a multitude of kinase inhibitors.[10][11][12][13] Of particular interest is its potential to inhibit Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key signaling node in inflammatory pathways, including the NF-κB and MAPK pathways, making it an attractive therapeutic target for inflammatory diseases and certain cancers.[14][15][16][17]

Mechanism of Action: Targeting the TAK1 Signaling Cascade

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[16] Its activation, often triggered by pro-inflammatory cytokines like TNF-α and IL-1β, initiates a signaling cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1.[14] These transcription factors, in turn, regulate the expression of genes involved in inflammation, immunity, cell survival, and apoptosis.

Inhibition of TAK1 by a small molecule like N-(4-hydroxyphenyl)thiophene-2-carboxamide would block these downstream signaling events, thereby mitigating the inflammatory response.

Caption: Putative inhibition of the TAK1 signaling pathway by N-(4-hydroxyphenyl)thiophene-2-carboxamide.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of N-(4-hydroxyphenyl)thiophene-2-carboxamide, a series of in vitro assays are necessary. The following is a representative protocol for a biochemical kinase inhibition assay.

In Vitro TAK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to the TAK1 kinase.

Caption: Workflow for an in vitro TAK1 kinase inhibition assay.

Detailed Protocol Steps:

-

Reagent Preparation: Prepare a stock solution of N-(4-hydroxyphenyl)thiophene-2-carboxamide in 100% DMSO. Create a serial dilution series of the compound in assay buffer. Prepare a solution containing recombinant GST-tagged TAK1 kinase, a europium-labeled anti-GST antibody, and an Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum kinase inhibitor).

-

Assay Plate Preparation: In a low-volume 384-well plate, add the serially diluted test compound. Also include positive controls (no inhibitor) and negative controls (no kinase).

-

Reaction Initiation: Add the kinase/antibody/tracer mixture to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (tracer emission) and 615 nm (europium emission) following excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates high FRET, meaning the tracer is bound to the kinase. A low ratio indicates that the test compound has displaced the tracer, signifying inhibition. Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Potential Therapeutic Applications and Future Directions

The potential of N-(4-hydroxyphenyl)thiophene-2-carboxamide as a TAK1 inhibitor opens up several avenues for therapeutic development.

-

Inflammatory and Autoimmune Diseases: Given TAK1's central role in inflammation, its inhibitors could be valuable for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[10][17]

-

Oncology: Dysregulation of the NF-κB pathway is a hallmark of many cancers.[14] TAK1 inhibition could be a strategy to suppress tumor growth and sensitize cancer cells to other therapies.[1][2][18]

-

Fibrosis: TAK1 is implicated in the signaling pathways that drive fibrosis.[16] Inhibitors of TAK1 could therefore have therapeutic potential in treating fibrotic diseases of the lung, liver, and skin.[16]

Future research should focus on:

-

Definitive Synthesis and Characterization: Experimental validation of the proposed synthesis and full analytical characterization of N-(4-hydroxyphenyl)thiophene-2-carboxamide.

-

In Vitro Profiling: Comprehensive screening against a panel of kinases to determine its selectivity profile.

-

Cell-Based Assays: Evaluation of its efficacy in cellular models of inflammation and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Assessment of the compound's therapeutic potential in animal models of relevant diseases.

Conclusion

N-(4-hydroxyphenyl)thiophene-2-carboxamide stands as a molecule of significant interest at the intersection of heterocyclic chemistry and kinase-targeted drug discovery. While further empirical data is required for a complete picture of its biological activity, its structural features, supported by the extensive literature on related thiophene carboxamides, provide a strong rationale for its investigation as a potent and potentially selective kinase inhibitor, particularly of TAK1. This guide has laid out a foundational framework for its synthesis, characterization, and biological evaluation, offering a springboard for future research that could unlock its therapeutic potential.

References

-

Mihah, F. S., & Al-Salahi, R. (2021). TAK1 selective inhibition: state of the art and future opportunities. PubMed. [Link]

-

Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Flintbox. [Link]

-

Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. [Link]

-

Biris, M.-B., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

Li, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

-

Patsnap. (2024). What are TAB1 inhibitors and how do they work? Patsnap Synapse. [Link]

-

Vittal, P., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]

-

Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. ResearchGate. [Link]

-

Biris, M.-B., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

-

PubChemLite. (n.d.). N-(4-hydroxyphenyl)thiophene-2-carboxamide (C11H9NO2S). PubChemLite. [Link]

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]

-

Kumar, A., & Narasimhan, B. (2018). Therapeutic importance of synthetic thiophene. PMC - PubMed Central. [Link]

-

ResearchGate. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. [Link]

-

Rawe, S. L., et al. (2006). N-Glycosyl-thiophene-2-carboxamides: Synthesis, Structure and Effects on the Growth of Diverse Cell Types. PubMed. [Link]

-

van de Stolpe, A., et al. (2018). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Google Patents. (n.d.). WO2009020588A1 - Process for making thiophene carboxamide derivative.

-

Totzke, J., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Philosophical Transactions of the Royal Society B. [Link]

-

European Patent Office. (n.d.). Thiophene-carboxamide derivatives and their pharmaceutical use - Patent 0371594. EPO. [Link]

-

Li, H., et al. (2017). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC - PubMed Central. [Link]

-

Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

-

Widemann, L. N., et al. (2025). KU124 (9,10,10-trioxo-N-(2-phenylphenyl)thioxanthene-3-carboxamide) as a novel inhibitor of TASK-1. PubMed Central. [Link]

-

PubChem. (n.d.). N-(4-hydroxyphenyl)furan-2-carboxamide. PubChem. [Link]

-

Singh, R. P., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. National Institutes of Health. [Link]

-

Biris, M.-B., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. [Link]

-

Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

-

Wang, C., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. [Link]

-

ResearchGate. (n.d.). Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide... ResearchGate. [Link]

-

SpectraBase. (n.d.). Thiophene-2-aldehyde. SpectraBase. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(4-HYDROXYPHENYL)THIOPHENE-2-CARBOXAMIDE | 98902-53-5 [amp.chemicalbook.com]

- 5. CAS RN 98902-53-5 | Fisher Scientific [fishersci.co.uk]

- 6. N-(4-HYDROXYPHENYL)THIOPHENE-2-CARBOXAMIDE CAS#: 98902-53-5 [chemicalbook.com]

- 7. PubChemLite - N-(4-hydroxyphenyl)thiophene-2-carboxamide (C11H9NO2S) [pubchemlite.lcsb.uni.lu]

- 8. scbt.com [scbt.com]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 15. What are TAB1 inhibitors and how do they work? [synapse.patsnap.com]

- 16. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]

- 17. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(4-hydroxyphenyl)thiophene-2-carboxamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)thiophene-2-carboxamide represents a novel small molecule with potential therapeutic applications, stemming from the well-documented and diverse biological activities of the thiophene carboxamide scaffold.[1][2] While direct mechanistic data on this specific entity is nascent, its structural motifs suggest plausible interactions with key cellular signaling pathways implicated in oncology and inflammatory diseases. This guide eschews a speculative declaration of a definitive mechanism. Instead, it presents a comprehensive, technically-grounded framework for its elucidation. We hypothesize, based on an analysis of analogous structures, that N-(4-hydroxyphenyl)thiophene-2-carboxamide may function as a modulator of protein kinase signaling pathways. This document provides a robust, multi-phased experimental workflow designed to systematically investigate this hypothesis, from initial phenotypic screening and target identification to biophysical characterization and validation of downstream cellular effects. Each proposed step is accompanied by detailed protocols, the rationale for its inclusion, and representative data, establishing a self-validating system for inquiry.

Introduction and Hypothesized Mechanism of Action

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to a multitude of compounds with demonstrated therapeutic properties, including anticancer and antimicrobial activities.[2][3] The carboxamide linkage provides a versatile point for substitution, allowing for the fine-tuning of biological activity.[4] The N-(4-hydroxyphenyl) moiety is also of significant interest, as it is present in compounds known to interact with critical biological targets.[5]

Given the prevalence of thiophene carboxamide derivatives as kinase inhibitors and the role of the 4-hydroxyphenyl group in facilitating molecular interactions, we propose a primary hypothesis: N-(4-hydroxyphenyl)thiophene-2-carboxamide exerts its biological effects through the inhibition of one or more protein kinases, leading to the modulation of downstream signaling pathways such as the PI3K/Akt/mTOR cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The following guide outlines a systematic approach to test this hypothesis and to comprehensively define the compound's mechanism of action (MoA).

Figure 1: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by N-(4-hydroxyphenyl)thiophene-2-carboxamide.

A Phased Experimental Workflow for MoA Elucidation

A logical and systematic progression of experiments is crucial for unambiguously determining a compound's MoA. We propose a five-phase workflow, beginning with broad, high-throughput methods and progressively narrowing the focus to specific molecular interactions and their cellular consequences.

Figure 2: Proposed multi-phase workflow for MoA elucidation.

Phase 1: Phenotypic Screening and Initial Target Class Identification

Expertise & Experience: The initial step is to confirm the compound's biological activity in a relevant cellular context and to broadly survey a class of potential targets. An anti-proliferative effect is a common phenotype for kinase inhibitors. A kinome-wide scan is a powerful, unbiased approach to quickly identify potential kinase targets from a large panel, guiding subsequent, more focused validation efforts.[6][7]

Trustworthiness: This phase establishes the foundational, reproducible phenotype. The KINOMEscan® platform, for example, is a highly validated, competition-based binding assay that provides quantitative data on interactions across a significant portion of the human kinome, minimizing the risk of pursuing false leads.[6]

A. Anti-Proliferation Assay

This assay will determine the compound's potency in inhibiting the growth of a cancer cell line known to be dependent on the PI3K/Akt pathway, such as the MCF-7 breast cancer cell line.

Table 1: Hypothetical Anti-Proliferation Data in MCF-7 Cells

| Compound | IC50 (µM) |

|---|---|

| N-(4-hydroxyphenyl)thiophene-2-carboxamide | 2.5 |

| Staurosporine (Positive Control) | 0.01 |

| DMSO (Vehicle Control) | > 100 |

B. Kinome-Wide Binding Screen

A KINOMEscan® screen will be performed at a single high concentration (e.g., 10 µM) of the compound against a panel of over 400 kinases. Hits are identified as kinases showing a significant reduction in binding to an immobilized ligand.

Table 2: Hypothetical KINOMEscan® Primary Screen Results (% Control)

| Kinase Target | % of Control |

|---|---|

| Akt1 | 5 |

| Akt2 | 8 |

| PI3Kα | 75 |

| mTOR | 82 |

| MEK1 | 95 |

(Lower % of Control indicates stronger binding of the test compound)

The hypothetical data strongly suggests that Akt1 and Akt2 are primary binding partners.

Phase 2: Direct Target Identification and Validation in a Cellular Milieu

Expertise & Experience: Identifying a binding partner in a biochemical assay is a critical first step, but it is imperative to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in situ.[8][9] It relies on the principle that a protein's thermal stability increases upon ligand binding.

Trustworthiness: CETSA is a label-free method that uses the endogenous protein as the readout, eliminating artifacts that can arise from protein tags or modified compounds.[10][11] A positive result provides strong, direct evidence of target engagement under physiological conditions.

A. Cellular Thermal Shift Assay (CETSA)

MCF-7 cells will be treated with the compound or a vehicle control, heated to a range of temperatures, and the amount of soluble Akt1 remaining will be quantified by Western blot.

Table 3: Hypothetical CETSA Data for Akt1 in MCF-7 Cells

| Temperature (°C) | % Soluble Akt1 (Vehicle) | % Soluble Akt1 (Compound) |

|---|---|---|

| 45 | 100 | 100 |

| 50 | 95 | 98 |

| 55 | 60 | 92 |

| 60 | 25 | 75 |

| 65 | 5 | 40 |

| 70 | <1 | 10 |

The rightward shift in the melting curve for the compound-treated cells would confirm that N-(4-hydroxyphenyl)thiophene-2-carboxamide binds to and stabilizes Akt1 within the cell.

Phase 3: Biophysical Characterization of the Drug-Target Interaction

Expertise & Experience: Once a direct cellular target is validated, it is crucial to quantitatively characterize the binding interaction. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry) in solution.[12][13] Surface Plasmon Resonance (SPR) offers complementary data on the kinetics of the interaction (on- and off-rates).[14][15]

Trustworthiness: Both ITC and SPR are label-free biophysical techniques that provide direct, quantitative measurements of binding.[16][17] Concordance between these orthogonal methods provides a high degree of confidence in the measured binding parameters.

A. Isothermal Titration Calorimetry (ITC)

Recombinant Akt1 protein will be titrated with the compound to measure the heat changes associated with binding.

B. Surface Plasmon Resonance (SPR)

Recombinant Akt1 will be immobilized on a sensor chip, and the compound will be flowed over the surface at various concentrations to measure association and dissociation rates.

Table 4: Hypothetical Biophysical Binding Data for Akt1

| Technique | Parameter | Value |

|---|---|---|

| ITC | KD (nM) | 150 |

| Stoichiometry (n) | 1.05 | |

| SPR | KD (nM) | 135 |

| kon (1/Ms) | 1.2 x 105 |

| | koff (1/s) | 1.6 x 10-2 |

These data would confirm a direct, high-affinity, 1:1 interaction between the compound and Akt1.

Phase 4: Cellular Pathway Analysis

Expertise & Experience: Confirming target engagement must be linked to a functional consequence on the downstream signaling pathway. Western blotting is a robust and widely used technique to measure changes in the phosphorylation status of key signaling proteins.[18][19][20] A reduction in the phosphorylation of Akt substrates following compound treatment would provide functional validation of target inhibition.

Trustworthiness: This step directly connects the biophysical interaction to a measurable cellular event. By probing for both the total and phosphorylated forms of proteins, we can ensure that the observed effects are due to changes in protein activity, not changes in protein expression.

Figure 3: Key phosphorylation events downstream of Akt to be analyzed by Western blot.

A. Western Blotting for Phospho-Proteins

MCF-7 cells will be treated with increasing concentrations of the compound, and cell lysates will be probed with antibodies specific for total Akt, phospho-Akt (Ser473), and downstream targets like phospho-PRAS40 (Thr246).

Phase 5: Functional Cellular Assays

Expertise & Experience: The final phase is to link the molecular mechanism (kinase inhibition) and the cellular pathway modulation to a definitive cellular outcome, such as apoptosis. Inhibition of the pro-survival Akt pathway is expected to induce programmed cell death. Caspase-3/7 activity is a hallmark of apoptosis, and loss of mitochondrial membrane potential is an early event in the apoptotic cascade.[21][22][23]

Trustworthiness: Measuring distinct but related functional endpoints provides a robust validation of the proposed MoA. The use of well-characterized, commercially available assay kits ensures reproducibility and reliability.[5][24][25]

A. Caspase-3/7 Activity Assay

A luminescent assay will be used to measure the activity of executioner caspases 3 and 7 in compound-treated MCF-7 cells.

Table 5: Hypothetical Caspase-3/7 Activity Data

| Treatment | Caspase-3/7 Activity (Fold Change vs. Vehicle) |

|---|---|

| Vehicle (DMSO) | 1.0 |

| N-(4-hydroxyphenyl)thiophene-2-carboxamide (5 µM) | 4.2 |

| Staurosporine (1 µM) | 6.5 |

B. Mitochondrial Membrane Potential (MMP) Assay

The fluorescent dye JC-1 will be used to measure changes in mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, it remains as monomers that fluoresce green.

Table 6: Hypothetical Mitochondrial Membrane Potential Data

| Treatment | Red/Green Fluorescence Ratio |

|---|---|

| Vehicle (DMSO) | 8.5 |

| N-(4-hydroxyphenyl)thiophene-2-carboxamide (5 µM) | 2.1 |

| FCCP (Positive Control) | 1.2 |

A significant increase in caspase activity and a decrease in the red/green fluorescence ratio would confirm that the compound induces apoptosis, consistent with the inhibition of the Akt survival pathway.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Plate MCF-7 cells in 10 cm dishes and grow to ~80% confluency. Treat cells with 10 µM N-(4-hydroxyphenyl)thiophene-2-carboxamide or vehicle (0.1% DMSO) for 2 hours at 37°C.

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors to a concentration of 10^7 cells/mL.

-

Heating: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes at the desired temperatures (e.g., 45°C to 70°C in 5°C increments), followed by cooling at 4°C for 3 minutes.

-

Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant (containing soluble proteins) to new tubes. Determine protein concentration using a BCA assay. Analyze equal amounts of protein by Western blot using an antibody specific for Akt1.[8][9]

Protocol 2: Western Blotting

-

Sample Preparation: Treat MCF-7 cells with the compound at various concentrations for the desired time. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[18]

-

Quantification: Determine protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-total-Akt) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[26]

Protocol 3: Caspase-3/7 Activity Assay

-

Cell Plating: Seed MCF-7 cells in a 96-well white-walled plate at 10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with the compound or controls for 24 hours.

-

Assay Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer.[21][27]

Protocol 4: Mitochondrial Membrane Potential Assay (JC-1)

-

Cell Plating and Treatment: Seed MCF-7 cells in a 96-well black-walled, clear-bottom plate. Treat with the compound or controls for 6 hours. Include a positive control group treated with 50 µM FCCP for 15 minutes.[5]

-

Staining: Prepare a 2 µM JC-1 staining solution in pre-warmed cell culture medium. Remove the treatment medium from the cells and add 100 µL of the JC-1 staining solution to each well.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Gently wash the cells twice with 100 µL of pre-warmed assay buffer.

-

Measurement: Measure the fluorescence using a multi-mode plate reader. Read J-aggregates at Ex/Em = 535/590 nm (red) and JC-1 monomers at Ex/Em = 485/535 nm (green). Calculate the red/green fluorescence ratio.[24][25]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the complete elucidation of the mechanism of action of N-(4-hydroxyphenyl)thiophene-2-carboxamide. By progressing through the proposed phases—from broad phenotypic screening to specific biophysical and cellular validation—researchers can build a robust and well-supported model of the compound's molecular interactions and its functional consequences. The emphasis on orthogonal, label-free, and physiologically relevant assays at each stage ensures the generation of high-confidence data. While we have hypothesized an interaction with the Akt signaling pathway, this workflow is designed to be adaptable. Should the initial kinome screen reveal alternative targets, the subsequent validation and characterization steps can be readily applied to those new hypotheses. This systematic approach will not only define the MoA of this specific molecule but also serve as a template for the characterization of other novel chemical entities in drug discovery.

References

- Al-Jarf, S., Al-Sheikh, M. A., & Al-Abdullah, E. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Drug Discovery, 5(4), FDD101.

-

TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

- Ladbury, J. E., & Chowdhry, B. Z. (2000). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 1(4), 387-400.

-

UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. Retrieved from [Link]

-

Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

- Al-Jarf, S., Al-Sheikh, M. A., & Al-Abdullah, E. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Drug Discovery, 5(4).

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

- Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1797, 1-21.

- Sriram, K., & Myszka, D. G. (2012). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 826, 13-28.

- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(12), 1027–1034.

-

Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

- Sarkar, A., & Kalia, V. (2014). Caspase Protocols in Mice. Methods in Molecular Biology, 1133, 1-17.

-

G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]

- MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(15), 5821.

-

Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

-

Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

-

Chemspace. (2023). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

-

Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Retrieved from [Link]

-

Abbkine. (n.d.). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]

-

JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

-

Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

-

Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad Laboratories. Retrieved from [Link]

- National Center for Biotechnology Information. (2017). Mitochondrial Membrane Potential Assay. In Probe Reports from the NIH Molecular Libraries Program.

-

BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

-

Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Retrieved from [Link]

- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology.

-

Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(2), 289–296.

- Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.

- National Center for Biotechnology Information. (2022). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy, 7(1), 215.

- National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

- Springer Nature. (2019).

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

- MDPI. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(14), 7549.

-

PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. Retrieved from [Link]

Sources

- 1. nicoyalife.com [nicoyalife.com]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. annualreviews.org [annualreviews.org]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 21. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]

- 25. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 27. media.cellsignal.com [media.cellsignal.com]

An In-Depth Technical Guide to the In Vitro Evaluation of N-(4-hydroxyphenyl)thiophene-2-carboxamide

A Senior Application Scientist's Perspective on Preclinical Assessment

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Carboxamide Scaffold as a Privileged Structure

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic and geometric properties allow for diverse interactions with biological targets. When coupled with a carboxamide linker, the resulting thiophene carboxamide core emerges as a versatile platform for discovering novel therapeutic agents.[1][2] Extensive research has demonstrated that derivatives of this scaffold possess a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8]

This guide focuses on a specific, yet promising, analogue: N-(4-hydroxyphenyl)thiophene-2-carboxamide. The inclusion of a 4-hydroxyphenyl group, a common pharmacophore in various therapeutic agents, suggests the potential for specific molecular interactions, such as hydrogen bonding, that could drive significant biological activity. While direct in vitro studies on this exact molecule are not extensively documented in publicly available literature, a wealth of data on closely related analogues provides a robust framework for its systematic evaluation.

This document serves as a technical and strategic guide for research scientists embarking on the in vitro characterization of N-(4-hydroxyphenyl)thiophene-2-carboxamide. It is structured not as a rigid protocol, but as a logical, decision-based workflow, reflecting how a senior scientist would approach the preclinical assessment of a novel chemical entity. We will delve into the causality behind experimental choices, from initial broad-spectrum screening to detailed mechanistic investigations, with a focus on the most probable therapeutic applications for this class of compounds: oncology and inflammation.

Part 1: Foundational Analysis and Strategic Workflow

The initial step in evaluating any new chemical entity is a broad-based assessment of its cytotoxic potential. This foundational data informs the subsequent, more targeted mechanistic studies. A logical workflow is critical to efficiently allocate resources and build a comprehensive biological profile of the compound.

Experimental Workflow: A Phased Approach

The proposed workflow is designed to progress from general cytotoxicity to specific mechanistic insights, allowing for go/no-go decisions at each phase.

Caption: Phased in vitro evaluation workflow for N-(4-hydroxyphenyl)thiophene-2-carboxamide.

Part 2: In-Depth Protocols for Anticancer Evaluation

Given that numerous thiophene carboxamide derivatives have demonstrated potent anticancer activity, this is the most logical and promising area for initial, in-depth investigation.[1][2][4][6] Several analogues have been identified as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[4][9][10]

Foundational Cytotoxicity and Selectivity

The first crucial experiment is to determine the compound's cytotoxic effect across a panel of cancer cell lines and to assess its selectivity for cancer cells over normal cells.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Plate cells from various cancer lines (e.g., Hep3B [liver], A375 [melanoma], HT-29 [colon], MCF-7 [breast]) and a normal cell line (e.g., HaCaT [keratinocyte] or LX-2 [hepatic stellate cells]) in 96-well plates at an appropriate density and allow them to adhere overnight.[1][4]

-

Compound Treatment: Prepare a serial dilution of N-(4-hydroxyphenyl)thiophene-2-carboxamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or 5-FU).[1]

-

Incubation: Incubate the plates for a standard period, typically 48 or 72 hours, under normal cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: IC50 Values

The results should be summarized in a clear table to compare the compound's potency across different cell lines.

| Cell Line | Cancer Type | IC50 (µM) of N-(4-hydroxyphenyl)thiophene-2-carboxamide | IC50 (µM) of Positive Control (e.g., Doxorubicin) |

| Hep3B | Hepatocellular Carcinoma | Experimental Value | Reference Value |

| A375 | Melanoma | Experimental Value | Reference Value |

| HT-29 | Colorectal Cancer | Experimental Value | Reference Value |

| MCF-7 | Breast Cancer | Experimental Value | Reference Value |

| HaCaT | Normal Keratinocyte | Experimental Value | Reference Value |

Mechanistic Investigation: Apoptosis and Cell Cycle Arrest

A common mechanism for anticancer compounds is the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle at specific checkpoints.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Treat a selected sensitive cancer cell line (e.g., the one with the lowest IC50 from the viability assay) with N-(4-hydroxyphenyl)thiophene-2-carboxamide at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V will stain early apoptotic cells (intact membrane), while PI will stain late apoptotic and necrotic cells (compromised membrane).

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Experimental Protocol: Caspase-3/7 Activity Assay

Caspases are key executioner proteins in the apoptotic cascade.

-

Cell Treatment: Treat cells as described for the Annexin V assay.

-

Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate specific for caspase-3 and -7.

-

Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

Target Identification: Tubulin Polymerization

Based on the activity of structural analogues, a primary hypothesis is the inhibition of tubulin polymerization.[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

-

Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing polymerization buffer, and N-(4-hydroxyphenyl)thiophene-2-carboxamide at various concentrations.

-

Initiate Polymerization: Warm the plate to 37°C to initiate microtubule assembly.

-

Monitor Polymerization: Measure the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled plate reader.

-

Controls: Include a positive control (e.g., Combretastatin A-4 or Colchicine) and a negative/vehicle control.

-

Data Analysis: Plot the absorbance change over time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect.

Signaling Pathway: Disruption of Microtubule Dynamics

The disruption of the dynamic equilibrium between tubulin dimers and microtubules leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

Part 3: In-Depth Protocols for Anti-Inflammatory Evaluation

The thiophene scaffold is also present in known anti-inflammatory drugs like Tinoridine and Tiaprofenic acid, making this a secondary, yet highly plausible, therapeutic avenue to explore.[7] The primary mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7]

Cellular Model of Inflammation

Lipopolysaccharide (LPS)-stimulated macrophages are a standard and robust in vitro model for studying inflammation.

Experimental Protocol: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Inhibition

-

Cell Culture: Plate RAW 264.7 murine macrophages in 96-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of N-(4-hydroxyphenyl)thiophene-2-carboxamide for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and LPS-only controls.

-

NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at ~540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

-

PGE2 Measurement (ELISA): Use a commercial ELISA kit to quantify the concentration of PGE2 in the cell culture supernatant according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of NO and PGE2 production compared to the LPS-only control.

Data Presentation: Inhibition of Inflammatory Mediators

| Compound Concentration (µM) | % Inhibition of NO Production | % Inhibition of PGE2 Production |

| 0.1 | Experimental Value | Experimental Value |

| 1 | Experimental Value | Experimental Value |

| 10 | Experimental Value | Experimental Value |

| 50 | Experimental Value | Experimental Value |

Direct Enzyme Inhibition Assays

To determine if the compound acts directly on inflammatory enzymes, cell-free enzymatic assays are essential.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Assay Principle: Use a commercial colorimetric or fluorometric inhibitor screening kit. These assays typically measure the peroxidase component of COX activity.

-

Reaction Setup: In a 96-well plate, combine the respective enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and the test compound at various concentrations.

-

Signal Detection: The reaction produces an intermediate that reacts with a probe to generate a colorimetric or fluorescent signal. Monitor the signal over time with a plate reader.

-

Controls: Include a vehicle control and a selective inhibitor control (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

Data Analysis: Calculate the IC50 value for the inhibition of each enzyme isoform to determine potency and selectivity.

Signaling Pathway: Arachidonic Acid Cascade

Inhibition of COX enzymes prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins.

Caption: Inhibition of the COX pathway in the arachidonic acid cascade.

Part 4: Concluding Remarks and Future Directions

This guide outlines a comprehensive and logical framework for the initial in vitro characterization of N-(4-hydroxyphenyl)thiophene-2-carboxamide. The proposed experiments are designed to efficiently screen for biological activity and then delve into the most probable mechanisms of action based on the well-established pharmacology of the thiophene carboxamide scaffold.

The data generated from this workflow—IC50 values against a panel of cancer cells, selectivity indices, effects on apoptosis and the cell cycle, direct impact on tubulin polymerization, and inhibition of key inflammatory mediators and enzymes—will collectively form a robust biological profile of the compound. This profile is essential for making informed decisions regarding its potential for further preclinical and clinical development as either an anticancer or an anti-inflammatory agent. Positive and potent results from these studies would justify advancing the compound to more complex in vitro models, such as 3D spheroid cultures[4][9][10], and eventually to in vivo efficacy studies.

References

-

Al-Ostoot, F.H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]

-

Biris, M.L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

ResearchGate. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. [Link]

-

Biris, M.L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central. [Link]

-

Semantic Scholar. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

-

Metwally, M.A., et al. (2023). Versatile thiophene 2-carboxamide derivatives. ResearchGate. [Link]

-

Li, J., et al. (2022). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PubMed Central. [Link]

-

Metwally, M.A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. [Link]

-